

Spectroscopic Profile of 1H-Indole-2-methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Indole-2-methanol**

Cat. No.: **B185676**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **1H-Indole-2-methanol**, a key intermediate in the synthesis of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1H-Indole-2-methanol**. It is important to note that while the Mass Spectrometry data is derived from experimental spectra of the compound, the NMR and IR data are based on established values for indole derivatives and theoretical predictions, providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.10	br s	1H	N-H
~7.60	d	1H	H-4
~7.35	d	1H	H-7
~7.15	t	1H	H-5
~7.10	t	1H	H-6
~6.40	s	1H	H-3
~4.80	s	2H	-CH ₂ OH
~1.60	br s	1H	-OH

Table 2: ^{13}C NMR Spectral Data (Predicted)Solvent: CDCl_3 , Reference: CDCl_3 ($\delta = 77.16$ ppm)

Chemical Shift (δ) ppm	Carbon Atom
~138.0	C-2
~136.5	C-7a
~128.5	C-3a
~122.0	C-6
~121.0	C-4
~120.0	C-5
~110.5	C-7
~101.0	C-3
~57.0	-CH ₂ OH

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3400	Strong, Broad	O-H Stretch	Alcohol
~3350	Medium	N-H Stretch	Indole N-H
3100-3000	Medium	C-H Stretch	Aromatic C-H
2950-2850	Medium	C-H Stretch	Aliphatic C-H (-CH ₂ -)
~1620	Medium	C=C Stretch	Aromatic C=C
~1460	Medium	C=C Stretch	Aromatic C=C
~1240	Medium	C-O Stretch	Alcohol
~1220	Medium	C-N Stretch	Aromatic Amine
~740	Strong	C-H Bend	Ortho-disubstituted Benzene

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
147	100	[M] ⁺ (Molecular Ion)
118	85	[M - CHO] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
89	35	[M - CHO - HCN] ⁺

Experimental Protocols

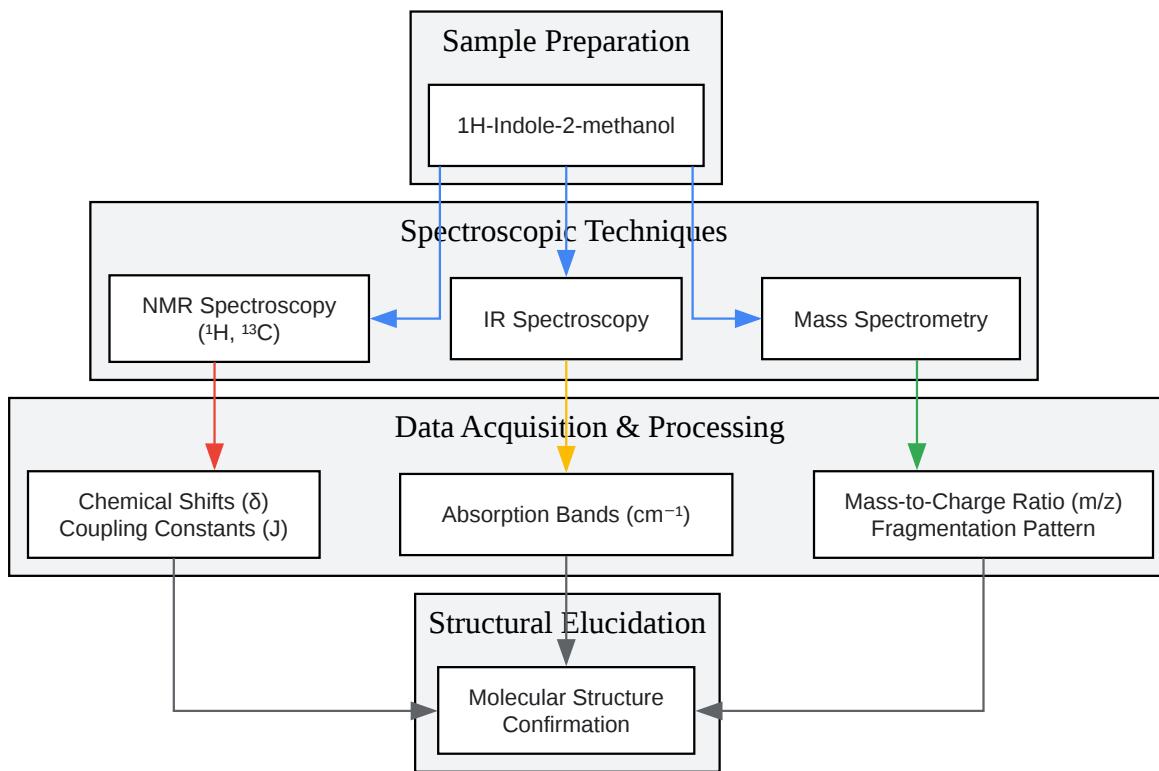
The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **1H-Indole-2-methanol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.
- Instrument Setup: The NMR spectrometer is tuned and shimmed to achieve optimal magnetic field homogeneity.
- Data Acquisition: For ^1H NMR, a standard single-pulse experiment is typically sufficient. For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio. Parameters such as acquisition time, relaxation delay, and number of scans are optimized for the specific experiment.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **1H-Indole-2-methanol**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.


- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of **1H-Indole-2-methanol** in a volatile organic solvent is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
- Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process creates a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **1H-Indole-2-methanol** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis for **1H-Indole-2-methanol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Indole-2-methanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185676#spectroscopic-data-of-1h-indole-2-methanol-nmr-ir-ms\]](https://www.benchchem.com/product/b185676#spectroscopic-data-of-1h-indole-2-methanol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com